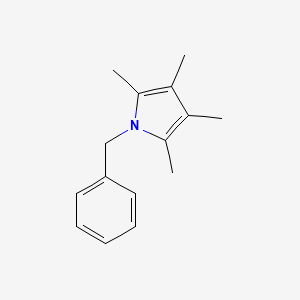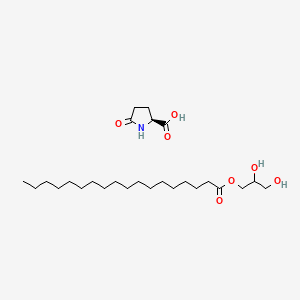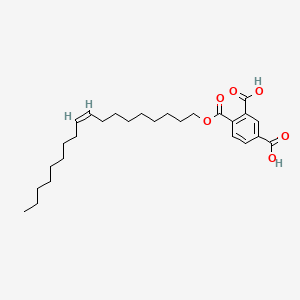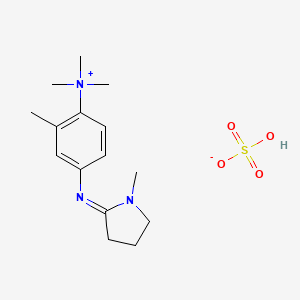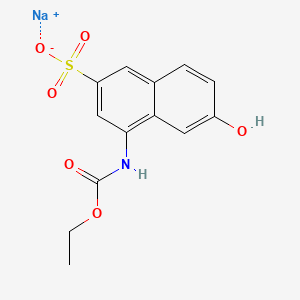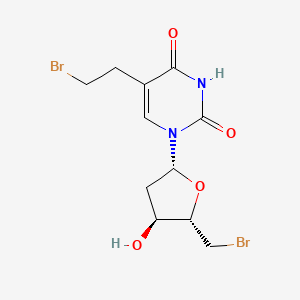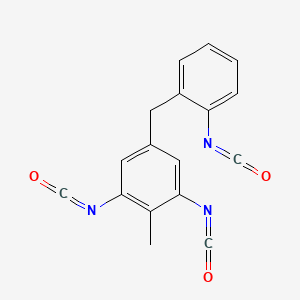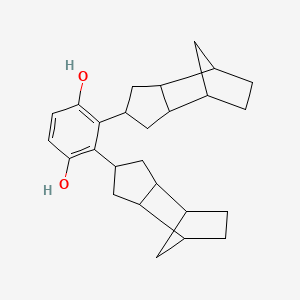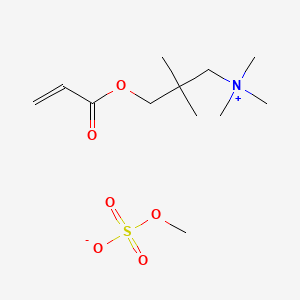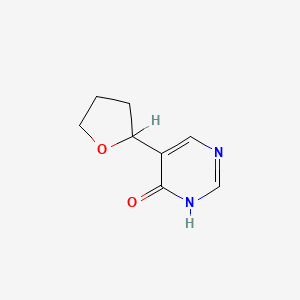
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and functional groups. The compound is characterized by the presence of a sulphonate group, a hydroxy group, and a butynyl group, which contribute to its diverse chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate typically involves the reaction of 2-butyne-1,4-diol with 1,2-oxathiolane 2,2-dioxide in the presence of sodium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include the formation of intermediate products and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups replacing the sulphonate group.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Wirkmechanismus
The mechanism of action of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate involves its interaction with molecular targets through its functional groups. The hydroxy and sulphonate groups can form hydrogen bonds and ionic interactions with target molecules, while the butynyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-hydroxy-3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- 2-Butyne-1,4-diol, reaction products with 1,2-oxathiolane 2,2-dioxide and sodium hydroxide
Uniqueness
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of oxidation, reduction, and substitution capabilities, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
75032-91-6 |
|---|---|
Molekularformel |
C7H11NaO5S |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
sodium;3-(4-hydroxybut-2-ynoxy)propane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.Na/c8-4-1-2-5-12-6-3-7-13(9,10)11;/h8H,3-7H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IGRGEBBXERSCPC-UHFFFAOYSA-M |
Kanonische SMILES |
C(COCC#CCO)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




